N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide

Antimicrobial resistance PurE inhibition Structural analog comparison

N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide (CAS 891141-54-1) is a synthetic small molecule featuring a 1,3,4-oxadiazole core substituted at the 5-position with a 2,5-dichlorophenyl group and at the 2-position with a phenoxyacetamide moiety. This compound belongs to a class of heterocycles extensively investigated for enzyme inhibition.

Molecular Formula C16H11Cl2N3O3
Molecular Weight 364.18
CAS No. 891141-54-1
Cat. No. B2983666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide
CAS891141-54-1
Molecular FormulaC16H11Cl2N3O3
Molecular Weight364.18
Structural Identifiers
SMILESC1=CC=C(C=C1)OCC(=O)NC2=NN=C(O2)C3=C(C=CC(=C3)Cl)Cl
InChIInChI=1S/C16H11Cl2N3O3/c17-10-6-7-13(18)12(8-10)15-20-21-16(24-15)19-14(22)9-23-11-4-2-1-3-5-11/h1-8H,9H2,(H,19,21,22)
InChIKeyCXPCSGBIJHTBOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide (CAS 891141-54-1): A 1,3,4-Oxadiazole Derivative for Targeted Procurement


N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide (CAS 891141-54-1) is a synthetic small molecule featuring a 1,3,4-oxadiazole core substituted at the 5-position with a 2,5-dichlorophenyl group and at the 2-position with a phenoxyacetamide moiety. This compound belongs to a class of heterocycles extensively investigated for enzyme inhibition [1]. While primary literature specific to this compound is limited in permissible databases, its core motif is recognized in medicinal chemistry for interactions with bacterial targets such as the de novo purine biosynthesis enzyme PurE, as demonstrated by close structural analogs [1].

Procurement Risks: Why Substituting N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide with Generic Oxadiazoles Fails


The biological activity of 1,3,4-oxadiazole derivatives is highly sensitive to specific substitution patterns. In studies on PurE enzyme inhibition, the 2,5-dichlorophenyl substituent is a critical pharmacophoric element. Simple replacement with a 3-chlorobenzamide analog resulted in weak inhibition (19% at 10 µM) [1], demonstrating that generic oxadiazole cores cannot be interchanged without significant loss of target engagement. The phenoxyacetamide side chain in the target compound introduces a distinct hydrogen-bonding profile compared to benzamide or sulfanyl analogs, which may drastically alter potency against bacterial targets such as Bacillus anthracis where closely related compounds achieved MIC values as low as 0.05–0.15 µg/mL [1]. These structural nuances necessitate strict identity control during procurement for SAR reproducibility.

Direct Comparative Data for N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide


Comparison of PurE Enzyme Inhibition: Target Compound Core vs. 3-Chlorobenzamide Analog

While a direct measurement for the target compound N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide is not available from permissible sources, a head-to-head is not possible. Instead, a class-level inference can be made using a close analog 3-chloro-N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)benzamide. This analog, sharing the exact 2,5-dichlorophenyl-oxadiazole core but with a different acetamide side chain, exhibited weak inhibition of Bacillus anthracis PurE at 19% at a concentration of 10 µM [1]. This quantitative benchmark for the core scaffold suggests that the target compound's unique phenoxyacetamide side chain must be rigorously maintained, as even the potent analogs in this class achieved MIC values between 0.05 and 0.15 µg/mL against B. anthracis [1]. This constitutes a class-level inference that the side chain is a critical potency determinant.

Antimicrobial resistance PurE inhibition Structural analog comparison

Class-Level Antimicrobial Potency of 1,3,4-Oxadiazole-2-Carboxamides Against Bacillus anthracis

The target compound belongs to the 1,3,4-oxadiazole-2-carboxamide class identified as a common core structure for compounds with low MIC values against Bacillus anthracis. In the primary screen, several derivatives within this class demonstrated MIC values ranging from 0.05 to 0.15 µg/mL against B. anthracis (∆ANR strain) [1]. This MIC range provides a baseline potency expectation for the class to which N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide belongs. Comparatively, the weak PurE inhibition (19% at 10 µM) of a close analog suggests a steep SAR and that the target compound's uncharacterized side chain may fall anywhere within this potency range, justifying its acquisition for full MIC profiling.

Bacillus anthracis Minimum Inhibitory Concentration Antibacterial oxadiazoles

Recommended Application Scenarios for N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide


Structure-Activity Relationship (SAR) Probe for 2,5-Dichlorophenyl-1,3,4-Oxadiazole Pharmacophore Expansion

Based on the class-level evidence that the 1,3,4-oxadiazole-2-carboxamide core produces MIC values of 0.05–0.15 µg/mL against B. anthracis [1], this compound is ideally suited as a key SAR probe. Researchers can systematically map how the 2-phenoxyacetamide side chain modulates potency away from the weakly active 3-chlorobenzamide analog (19% inhibition at 10 µM) [1] toward the potent antibacterial range.

Bacterial PurE Enzyme Inhibition Screening Panel

Given the annotated activity of a direct analog against the PurE enzyme from B. anthracis [1], procurement of the target compound is justified for inclusion in de novo purine biosynthesis inhibitor panels. Its specific 2,5-dichlorophenyl and phenoxyacetamide groups may confer a distinct thermodynamic binding signature detectable by thermal shift assays, as optimized for this target class [1], compared to generic sulfanyl or benzamide-substituted oxadiazoles.

Antimicrobial Resistance Reference Standard in Biothreat Agent Research

The compound emerges as a candidate reference standard for laboratories profiling therapeutics against biothreat agents like Bacillus anthracis, Francisella tularensis, and Yersinia pestis. The established class-level MIC range (0.05–0.15 µg/mL) [1] provides a quantitative benchmark. Procuring this specific compound enables direct, reproducible comparison against both resistant strains and newly synthesized derivatives, addressing the critical need for standardized inhibitors in biodefense screening protocols.

Quote Request

Request a Quote for N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.